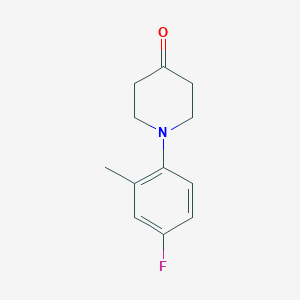

1-(4-Fluoro-2-methylphenyl)piperidin-4-one

Description

Significance of Piperidin-4-one Motif in Chemical Biology

The piperidin-4-one motif is a privileged scaffold in drug discovery, valued for its synthetic accessibility and its presence in numerous biologically active compounds. acs.orgnih.gov This structural core is featured in molecules investigated for a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, analgesic, and central nervous system (CNS) activities. biomedpharmajournal.orgnih.govresearchgate.net The reactivity of the ketone at the C-4 position and the secondary amine at the N-1 position allows for extensive functionalization, enabling chemists to modulate the compound's physicochemical properties and biological targets. Researchers have successfully developed diverse libraries of piperidin-4-one derivatives, leading to the identification of potent agents for various diseases. semanticscholar.orgbiomedpharmajournal.orgresearchgate.net

Contextualization of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one within Related Chemical Structures

This compound is an N-aryl substituted piperidin-4-one. This class of compounds is of significant interest in medicinal chemistry, particularly for developing CNS agents like antidepressants and antipsychotics. acs.org The structure combines the established piperidin-4-one core with an N-aryl substituent—specifically, a 4-fluoro-2-methylphenyl group.

The strategic incorporation of fluorine into drug candidates is a common practice in modern medicinal chemistry. tandfonline.comnih.govbenthamscience.com A fluorine atom can profoundly alter a molecule's properties by enhancing metabolic stability, improving membrane permeability, and modulating the basicity (pKa) of nearby functional groups. tandfonline.comresearchgate.net The high electronegativity of fluorine can influence drug-receptor interactions, potentially increasing binding affinity and potency. tandfonline.combenthamscience.com The additional methyl group on the phenyl ring provides steric bulk and can further influence the compound's conformation and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄FNO |

| Molar Mass | 207.24 g·mol⁻¹ |

| Appearance | Solid |

| CAS Number | 938458-77-6 |

Overview of Prior Academic Research on Related Piperidine (B6355638) Derivatives

Academic inquiry into piperidine derivatives is extensive, covering synthesis, structural analysis, and biological evaluation. Synthetic methodologies for N-aryl-4-piperidones are well-documented, with various methods developed to improve efficiency and yield. acs.org Research has demonstrated that substitutions on both the piperidine ring and the N-aryl group are critical determinants of biological activity.

For instance, 3,5-bis(ylidene)-4-piperidones, which are structurally related, have been investigated as curcumin (B1669340) mimics and show promising antiproliferative properties against various cancer cell lines. nih.gov Another class, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has been synthesized and evaluated for anticancer activity, with some compounds showing efficacy against hematological cancer cells. nih.gov Furthermore, other piperidin-4-one derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents. biomedpharmajournal.orgresearchgate.net The fluorophenylpiperidine scaffold itself is a component of established pharmaceuticals, underscoring its therapeutic relevance.

| Derivative Class | Substitution Pattern | Area of Research/Biological Activity | Reference |

|---|---|---|---|

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | Substitutions at C-3 and C-5 | Antiproliferative (anticancer) | nih.gov |

| 2,6-diaryl-3-methyl-4-piperidones | Substitutions at C-2, C-3, and C-6 | Antibacterial and antifungal | biomedpharmajournal.org |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Substitutions at C-2, C-3, and C-6 | Anticancer (hematological) | nih.gov |

| N-Aryl-4-piperidones | Substitution at N-1 | Intermediates for CNS agents | acs.org |

| Piperidinol analogs | Piperidin-4-ol core | Anti-tuberculosis | nih.gov |

Research Objectives and Scope of Academic Inquiry into this compound

While specific, in-depth research publications focusing solely on this compound are not extensively detailed in the surveyed literature, the objectives for its academic inquiry can be inferred from the broader context of medicinal chemistry research on related compounds.

The primary objectives for investigating this specific molecule would likely include:

Novel Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its derivatives. Full characterization using modern spectroscopic techniques would be essential to confirm its structure and purity. chemrevlett.comresearchgate.net

Scaffold for Library Development: Utilizing this compound as a starting material or core scaffold for the synthesis of a library of novel, more complex derivatives. This would involve modifications at the C-4 ketone or other positions on the piperidine ring.

Biological Screening: Evaluating the synthesized compounds for a range of biological activities. Given the known properties of related structures, screening would likely focus on anticancer, antimicrobial, and CNS-related targets. acs.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand the relationship between its chemical features (e.g., the position of the fluorine and methyl groups) and its biological potency and selectivity. This inquiry is fundamental to optimizing a compound for potential therapeutic use.

The scope of such research would be to explore if the unique combination of the piperidin-4-one core with a 4-fluoro-2-methylphenyl substituent yields a molecule with novel or improved pharmacological properties compared to existing piperidine derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMQOZJYZVXWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640883 | |

| Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-77-6 | |

| Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Fluoro 2 Methylphenyl Piperidin 4 One and Its Analogues

Retrosynthetic Analysis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points corresponding to the formation of the C-N bond between the aryl group and the piperidinone ring. This leads to two main synthetic strategies:

Disconnection 1 (C-N Bond Formation via Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination): The most logical disconnection is at the C(aryl)-N bond. This suggests that the synthesis can be achieved by reacting an appropriately substituted aryl electrophile with piperidin-4-one or a protected form thereof. The forward synthesis would involve either a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The starting materials for this approach would be 1,4-difluoro-2-methylbenzene (or a related derivative with a suitable leaving group) and piperidin-4-one.

Disconnection 2 (Ring Formation): A more complex retrosynthetic approach involves the construction of the piperidin-4-one ring itself with the aryl substituent already in place. This could be envisioned through a multi-component reaction or a cyclization strategy, such as a Mannich-type condensation. However, for this specific target molecule, the formation of the C-N bond is a more direct and commonly employed strategy.

Conventional Synthetic Routes to this compound

Based on the retrosynthetic analysis, two principal conventional methods for the synthesis of this compound are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Key Reaction Steps and Reagents

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds wikipedia.org. The general reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

For the synthesis of this compound, the key reaction would be:

Reactants: 1-bromo-4-fluoro-2-methylbenzene (or 1-chloro-4-fluoro-2-methylbenzene) and piperidin-4-one.

Catalyst System: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ is commonly used.

Ligand: A variety of phosphine ligands can be employed, with bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often providing good results for the coupling of secondary amines.

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) being common choices.

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Nucleophilic Aromatic Substitution (SNAr): This reaction is another viable route, particularly given the presence of an activating fluorine atom on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. While a single fluorine atom provides some activation, the reaction may require forcing conditions.

The key reaction steps would be:

Reactants: 1,4-difluoro-2-methylbenzene and piperidin-4-one. The fluorine atom at the 1-position is the target for substitution by the piperidinone nitrogen.

Base: A base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) is used to neutralize the HF formed during the reaction.

Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to facilitate the reaction.

Conditions: The reaction often requires elevated temperatures to proceed at a reasonable rate.

Strategies for Yield Optimization

Optimizing the yield for the synthesis of this compound requires careful consideration of the reaction parameters for both the Buchwald-Hartwig amination and SNAr routes.

For Buchwald-Hartwig Amination:

Catalyst and Ligand Screening: The choice of palladium precursor and phosphine ligand is critical. A screening of different ligand systems is often necessary to identify the most efficient combination for a specific substrate pairing. The use of pre-formed palladium-ligand complexes can sometimes improve reproducibility and activity.

Base Selection: The strength and nature of the base can significantly impact the reaction rate and the formation of side products. For less reactive aryl chlorides, a stronger base like NaOtBu may be necessary.

Reaction Temperature and Time: Careful optimization of the reaction temperature is crucial to ensure complete conversion without decomposition of the starting materials, catalyst, or product. Reaction times should be monitored to determine the point of maximum yield.

Substrate Purity: The purity of the aryl halide, piperidin-4-one, and all reagents is essential for achieving high yields and avoiding catalyst deactivation.

For Nucleophilic Aromatic Substitution:

Solvent Choice: The use of highly polar aprotic solvents like DMSO can significantly accelerate the rate of SNAr reactions.

Temperature Control: Higher temperatures generally favor the reaction, but can also lead to the formation of undesired byproducts. A careful balance must be found.

Base Equivalents: Using a sufficient amount of base to neutralize the generated acid is important to drive the reaction to completion.

Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times and improve yields in SNAr reactions.

Novel and Green Chemistry Approaches for the Piperidin-4-one Scaffold

Recent research has focused on developing more sustainable and efficient methods for the synthesis of piperidin-4-one derivatives, addressing concerns such as the use of hazardous reagents, generation of waste, and energy consumption.

Catalyst Development in Synthesis

The development of more active and robust catalysts is a key area of research for improving the synthesis of N-aryl piperidin-4-ones.

Advanced Palladium Catalysts: For Buchwald-Hartwig aminations, newer generations of palladium catalysts with highly sophisticated phosphine ligands have been developed. These catalysts can operate under milder conditions, with lower catalyst loadings, and are often more tolerant of a wider range of functional groups.

Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, efforts have been made to develop heterogeneous palladium catalysts. These catalysts are supported on materials such as polymers, silica (B1680970), or magnetic nanoparticles, allowing for easy separation from the reaction mixture.

Metal-Free Catalysis: There is growing interest in developing metal-free alternatives for C-N bond formation to avoid the cost and potential toxicity of transition metals. While not yet as general as palladium-catalyzed methods, approaches using strong organic bases or photocatalysis are emerging.

Sustainable Synthesis Principles

The principles of green chemistry are increasingly being applied to the synthesis of piperidin-4-one scaffolds.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Multi-component reactions, where three or more reactants combine in a single step to form the product, are a prime example of this principle.

Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. This includes the use of water, ionic liquids, or deep eutectic solvents for the synthesis of piperidine (B6355638) derivatives.

Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch heating methods. Flow chemistry, in particular, offers advantages in terms of safety, scalability, and process control.

Renewable Feedstocks: While not yet widely applied to the synthesis of this specific class of compounds, there is a broader trend in chemical synthesis towards the use of starting materials derived from renewable resources.

Synthesis of Structural Analogues and Derivatives of this compound

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies. These studies aim to understand how different structural features of the molecule influence its biological activity. Synthetic strategies are therefore designed to allow for systematic modifications at various positions of the molecule.

Modification of the Phenyl Moiety

Alterations to the 4-fluoro-2-methylphenyl group can significantly impact the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. Synthetic approaches to achieve these modifications often involve the coupling of a substituted phenylboronic acid with a piperidinone precursor.

One common strategy for the synthesis of related 4-arylpiperidines involves the Suzuki coupling reaction. For instance, the synthesis of tert-butyl 4-(4-fluoro-2-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been achieved through the reaction of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate with 4-fluoro-2-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate google.com. This dihydropyridine can then be reduced to the corresponding piperidine. This methodology allows for the introduction of various substituents on the phenyl ring by simply changing the boronic acid coupling partner.

| Starting Material 1 | Starting Material 2 | Product | Reagents and Conditions |

| tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | 4-Fluoro-2-(trifluoromethyl)phenyl boronic acid | tert-Butyl 4-(4-fluoro-2-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate | Pd(PPh₃)₄, Na₂CO₃, 1,2-dimethoxyethane, 80°C |

Subsequent reduction of the resulting dihydropyridine, for example using platinum dioxide and hydrogen gas, yields the saturated piperidine ring google.com. Further chemical transformations can then be performed to yield the desired piperidin-4-one derivative.

Alterations to the Piperidine Ring

Modifications to the piperidine ring itself can introduce new functional groups and alter the conformation of the molecule, which can be critical for biological activity. These alterations can include reactions at the carbonyl group, the nitrogen atom, or the carbon atoms of the ring.

The carbonyl group of the piperidin-4-one is a versatile handle for further functionalization. For example, it can undergo reactions to form oximes, hydrazones, or be reduced to a hydroxyl group. The nitrogen atom of the piperidine ring, when unsubstituted, can be alkylated or acylated to introduce a wide variety of substituents.

General methods for the synthesis of piperidin-4-one derivatives include the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone. This method is highly versatile for creating substituted piperidones. More recent methods include rhodium-catalyzed cascade reactions that can generate valuable piperidin-4-one derivatives in high yields commonorganicchemistry.com.

| Reaction Type | Reactants | Product |

| Mannich Reaction | Aldehyde, Amine, Ketone | Substituted Piperidin-4-one |

| Rhodium-catalyzed Cascade | α-Imino carbene precursor | Piperidin-4-one derivative |

Chiral Synthesis Considerations for Stereoisomers

The introduction of substituents on the piperidine ring can create chiral centers, leading to the existence of stereoisomers. As enantiomers and diastereomers can have significantly different biological activities and pharmacokinetic profiles, the stereoselective synthesis of these analogues is of great importance.

While specific methods for the chiral synthesis of this compound are not extensively detailed in the reviewed literature, general strategies for the asymmetric synthesis of piperidine derivatives can be considered. These approaches often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

For example, asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine derivative, using a chiral catalyst could potentially yield an enantiomerically enriched piperidine. Another approach involves the use of chiral building blocks in the initial synthesis of the piperidine ring. Enzymatic resolutions can also be employed to separate enantiomers of a racemic mixture.

The stereochemistry of substituted piperidones has been a subject of study, with techniques like single-crystal X-ray diffraction being used to determine the conformation of the piperidine ring and the orientation of its substituents nih.gov.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives of 1 4 Fluoro 2 Methylphenyl Piperidin 4 One

Methodologies for SAR Elucidation

The exploration of the SAR for derivatives of 1-(4-fluoro-2-methylphenyl)piperidin-4-one involves a systematic approach to understand how chemical structure correlates with biological activity. This is primarily achieved through two complementary strategies: systematic structural modification with subsequent biological evaluation and the synthesis and screening of compound libraries.

Systematic structural modification is a foundational strategy in medicinal chemistry. This approach involves the iterative, deliberate alteration of a lead compound's structure to probe the chemical space around it. For derivatives of this compound, this entails modifying three key regions: the N-aryl ring, the piperidin-4-one core, and the substituents on the piperidine (B6355638) ring.

Researchers synthesize a series of analogs where one specific structural feature is varied at a time. For instance, the position and nature of substituents on the phenyl ring are altered to explore different electronic and steric environments. Similarly, the piperidin-4-one ring can be substituted at various positions to investigate the impact on binding affinity and functional activity. Following synthesis, each new derivative undergoes a battery of in vitro and in vivo biological assays to determine its potency, selectivity, and efficacy. The data from these evaluations are then meticulously analyzed to build a comprehensive SAR model.

To accelerate the drug discovery process, library synthesis and high-throughput screening (HTS) are often employed. This methodology allows for the rapid generation of a large and diverse collection of compounds based on the this compound scaffold. Techniques such as parallel synthesis can be utilized to efficiently create a library of analogs with diverse substitutions on both the phenyl and piperidine rings. nih.gov

Once synthesized, this library of compounds is subjected to HTS, where automated systems screen for activity against a specific biological target. This approach enables the rapid identification of "hit" compounds with desired biological activity from a large pool of candidates. The hits from HTS can then be further optimized using the more focused approach of systematic structural modification.

Impact of Substituent Variations on Preclinical Biological Activity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on both the phenyl and piperidine rings. These modifications can alter the compound's electronic properties, steric profile, and conformational preferences, all of which are critical for effective ligand-target interactions.

The methyl group, in contrast, is electron-donating and provides steric bulk. Its ortho position can influence the rotational barrier of the phenyl-piperidine bond, thereby affecting the molecule's preferred conformation. The steric hindrance introduced by the methyl group can also play a role in selectivity by preventing binding to off-target proteins.

| R1 (Position 2) | R2 (Position 4) | Relative Potency (Hypothetical) | Rationale |

| CH3 | F | +++ | Parent compound with a balance of steric and electronic effects. |

| H | F | ++ | Removal of the ortho-methyl group may alter conformation and reduce steric hindrance, potentially affecting selectivity. |

| CH3 | H | ++ | Removal of the electron-withdrawing fluorine may alter electronic properties and binding interactions. |

| Cl | F | + | Introduction of a larger halogen may introduce unfavorable steric interactions. |

| OCH3 | F | +/- | A bulky, electron-donating group may lead to steric clashes and altered electronics, with variable effects on activity. |

This table is for illustrative purposes and represents generalized SAR trends.

Modifications to the piperidine ring of this compound offer another avenue for optimizing biological activity. The introduction of substituents on the piperidine ring can impact the molecule's conformation, lipophilicity, and ability to form hydrogen bonds. For instance, the ketone at the 4-position is a common site for modification. It can be reduced to a hydroxyl group, which can act as a hydrogen bond donor, or converted to other functional groups to probe interactions with the target protein.

Substitutions at the 2, 3, 5, and 6 positions of the piperidine ring can also have a significant impact. Small alkyl groups can provide favorable van der Waals interactions, while polar groups can engage in hydrogen bonding. The stereochemistry of these substituents is often critical, as biological targets are chiral and will interact differently with different stereoisomers.

The following table provides a hypothetical overview of the effects of piperidine ring substitutions.

| Substitution Position | Substituent | Potential Impact on Activity |

| 4 | Reduction of C=O to C-OH | Introduction of a hydrogen bond donor/acceptor, potentially increasing affinity. |

| 4 | Conversion of C=O to C=NOH (oxime) | Alters electronics and introduces hydrogen bonding capabilities. |

| 3 | Addition of a methyl group | Can introduce favorable hydrophobic interactions and influence ring conformation. |

| 2,6 | Introduction of aryl groups | Can lead to significant changes in steric bulk and potential for pi-stacking interactions, as seen in some antimicrobial piperidin-4-ones. biomedpharmajournal.org |

This table is for illustrative purposes and represents generalized SAR trends.

Preclinical Biological Investigations and Mechanistic Elucidation of 1 4 Fluoro 2 Methylphenyl Piperidin 4 One

Identification and Characterization of Biological Targets (In Vitro Studies)

No peer-reviewed studies detailing the in vitro identification and characterization of biological targets for 1-(4-Fluoro-2-methylphenyl)piperidin-4-one were found. Research has been conducted on structurally related, but more complex, piperidine (B6355638) derivatives, which have shown a wide range of biological activities, including antimicrobial and anti-tuberculosis effects. However, these findings cannot be directly attributed to the specific title compound.

Receptor Binding Assays and Affinity Determination

There is no published data available from receptor binding assays for this compound. Therefore, its affinity for any specific biological receptors is currently unknown.

Enzyme Inhibition Profiling

No studies detailing the enzyme inhibition profile of this compound are present in the scientific literature. While derivatives of the broader piperidin-4-one class have been investigated as inhibitors for enzymes like dihydrofolate reductase, no such data exists for this particular compound.

Ion Channel Modulation Studies

There is no available data from in vitro studies investigating the potential for this compound to modulate the activity of ion channels.

Cellular and Molecular Mechanism of Action Studies

As no specific biological targets have been identified, there are no published studies elucidating the cellular and molecular mechanisms of action for this compound.

Signal Transduction Pathway Analysis

No research has been published analyzing the effects of this compound on any intracellular signal transduction pathways.

Gene and Protein Expression Modulation

There are no available reports or data concerning the modulation of gene or protein expression by this compound.

Cell-Based Functional Assays in Preclinical Models

There is no available information regarding the in vitro activity of this compound in cell-based assays. Studies of this nature would typically determine the compound's potency, selectivity, and mechanism of action at a cellular level, but no such research has been published.

In Vivo Preclinical Pharmacological Efficacy in Animal Models

No in vivo studies detailing the pharmacological efficacy of this compound have been reported. This includes a lack of data in the following specific areas:

Investigation in Disease-Relevant Animal Models (e.g., neurological, inflammatory)

There are no records of this compound being tested in animal models of neurological, inflammatory, or other diseases. Such studies are crucial for establishing a compound's potential therapeutic utility.

Behavioral Pharmacology Assessments in Rodents

Information on the behavioral effects of this compound in rodents is not available. Behavioral assessments are used to understand a compound's impact on functions such as cognition, motor activity, and affective states.

Neurochemical Effects and Neurotransmitter Systems Modulation in Animal Brains

The effect of this compound on neurochemistry and neurotransmitter systems in the brain has not been documented in any publicly accessible research. These studies would typically involve techniques like microdialysis or ex vivo tissue analysis to measure changes in neurotransmitter levels.

Computational and Theoretical Chemistry Approaches for 1 4 Fluoro 2 Methylphenyl Piperidin 4 One Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, molecular docking can be instrumental in identifying potential biological targets and understanding the intricacies of its binding.

The primary goal of molecular docking is to predict the most stable binding pose of a ligand within the active site of a receptor, which is typically a protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that approximates the binding free energy. For this compound, this process would involve docking the molecule into the binding sites of various receptors implicated in therapeutic areas where piperidine-containing compounds have shown promise, such as in cancer or neurodegenerative diseases. nih.govnih.gov The output of a docking simulation is a set of predicted binding poses, ranked by their docking scores. These scores provide an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. The fluorine and methyl substitutions on the phenyl ring of the compound are of particular interest, as these can significantly influence binding affinity and selectivity through various non-covalent interactions. nih.gov

Table 1: Hypothetical Docking Scores of this compound with Various Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | 1ATP | -8.5 | Tyr204, Leu173, Val123 |

| Estrogen Receptor | 3ERT | -9.2 | Arg394, Glu353, Leu387 |

| Mu-Opioid Receptor | 5C1M | -7.9 | Asp147, Tyr326, Trp293 |

Beyond predicting binding affinity, molecular docking provides a detailed picture of the intermolecular interactions between the ligand and the receptor. For this compound, this would involve analyzing the hydrogen bonds, hydrophobic interactions, and electrostatic interactions formed with the amino acid residues of the target protein's active site. The fluorine atom, for instance, can participate in favorable halogen bonds or other electrostatic interactions, while the methyl group can engage in hydrophobic contacts. Identifying these key residues is crucial for understanding the molecular basis of recognition and can guide the design of new derivatives with improved binding properties. For example, if a hydrogen bond is identified between the carbonyl group of the piperidin-4-one ring and a specific residue, modifications to enhance this interaction could lead to increased potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

A significant advantage of QSAR studies is the ability to identify the key structural features that are either beneficial or detrimental to the biological activity of a series of compounds. For this compound and its analogs, a QSAR model might reveal that, for instance, the presence of a halogen at a specific position on the phenyl ring is positively correlated with activity, while increased lipophilicity is negatively correlated. These insights are invaluable for medicinal chemists in the process of lead optimization, as they provide a clear direction for structural modifications to enhance the desired biological effect.

Table 2: Examples of Molecular Descriptors Relevant to QSAR Studies of this compound Derivatives

| Descriptor Type | Example Descriptor | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecule. |

Molecular Dynamics Simulations and Conformational Space Exploration

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational flexibility of both the ligand and the protein over time. An MD simulation of this compound bound to its target receptor would involve solving Newton's equations of motion for the atoms of the system, providing a trajectory of their positions and velocities. This allows for the assessment of the stability of the docked pose and can reveal important dynamic interactions that are not captured by docking alone. nih.gov Furthermore, MD simulations can be used to explore the conformational space of the unbound ligand in solution, providing insights into the low-energy conformations that are available for binding to a receptor. This information can be crucial for understanding the energetic cost of binding and for designing ligands that are pre-organized for receptor binding.

Dynamics of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for investigating the behavior of ligand-receptor complexes over time. For a compound like this compound, MD simulations can elucidate the precise nature of its binding to a target receptor, revealing the stability of the complex, the key intermolecular interactions, and the influence of the solvent environment.

In a typical MD simulation study, the ligand-receptor complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between all atoms in the system and uses these to predict their motion over a series of small time steps. This generates a trajectory of the complex's dynamic behavior.

Key insights that can be gained from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the binding pose.

Interaction Analysis: The trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and specificity. For instance, the fluorine atom on the phenyl ring of this compound could participate in specific halogen bonding or influence the electronic environment of the aromatic ring, which can be tracked throughout the simulation.

Solvent Effects: MD simulations explicitly model the role of water molecules in mediating ligand-receptor interactions, providing a more realistic representation of the binding event than static models.

Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are often critical for biological activity.

The following table illustrates a hypothetical summary of data that could be obtained from an MD simulation of this compound bound to a target receptor.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Provides a reasonable timescale to assess binding stability. |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the receptor pocket. |

| Key H-Bonds | Carbonyl oxygen of piperidinone with Lys122; N-H of piperidine (B6355638) with Asp88 | Highlights specific polar interactions crucial for anchoring the ligand. |

| Key Hydrophobic Interactions | Methylphenyl group with a hydrophobic pocket formed by Leu78, Val95, and Ile101 | Demonstrates the importance of non-polar interactions for binding affinity. |

Conformational Analysis of the Free Ligand

Understanding the conformational preferences of this compound in its unbound state is essential, as the bioactive conformation is often a low-energy conformer of the free ligand. Computational methods, particularly quantum mechanics (QM) calculations and molecular mechanics (MM) force fields, are employed to explore the potential energy surface of the molecule and identify its stable conformations.

The piperidine ring can adopt several conformations, with the chair, boat, and twist-boat being the most common. For substituted piperidines, the energetic preference for these conformations is influenced by steric and stereoelectronic effects.

Key factors influencing the conformation of this compound include:

Piperidine Ring Pucker: The chair conformation is generally the most stable for piperidine rings. The orientation of substituents (axial vs. equatorial) on the chair is a critical aspect of the analysis.

Stereoelectronic Effects of Fluorine: The fluorine atom on the phenyl ring can influence the conformational preferences of the piperidine ring through space. The strong electronegativity of fluorine can lead to favorable charge-dipole interactions that stabilize certain conformers. d-nb.infonih.gov

Torsional Strain: The rotation around the bond connecting the phenyl ring to the piperidine nitrogen introduces additional conformational flexibility. Computational methods can map the energy profile of this rotation to identify the most favorable orientations.

A systematic conformational search followed by geometry optimization and energy calculation using methods like Density Functional Theory (DFT) can provide a detailed picture of the conformational landscape. nanobioletters.com

The table below presents hypothetical relative energies for different conformers of this compound, which could be generated from DFT calculations.

| Conformer | Piperidine Ring Conformation | Phenyl Ring Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Perpendicular | 0.00 |

| 2 | Chair | Coplanar | 2.5 |

| 3 | Twist-Boat | Perpendicular | 4.8 |

| 4 | Boat | Perpendicular | 6.2 |

These computational analyses suggest that the chair conformation with a perpendicular orientation of the phenyl ring is the most stable. d-nb.infonih.gov

De Novo Design Strategies for Novel Piperidin-4-one Derivatives

Computational chemistry plays a pivotal role in the de novo design of novel molecules with desired properties. Starting from a lead compound like this compound, computational strategies can be used to design new derivatives with potentially enhanced activity, selectivity, or pharmacokinetic profiles.

Common de novo design strategies include:

Structure-Based Design: If the three-dimensional structure of the target receptor is known, new molecules can be designed to fit optimally into the binding site. This can involve:

Fragment-Based Growth: "Growing" a new molecule by adding small chemical fragments to the core scaffold of this compound in a way that maximizes favorable interactions with the receptor.

Linker Modification: Modifying the linker between the piperidin-4-one core and the fluoromethylphenyl group to improve binding geometry.

Scaffold Hopping: Replacing the piperidin-4-one scaffold with a different chemical moiety that maintains the key binding interactions but may have better drug-like properties.

Ligand-Based Design: In the absence of a receptor structure, de novo design can be guided by the properties of known active ligands. This can involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for activity based on a set of known active molecules, including this compound. New molecules are then designed to match this pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed molecules. nih.gov

The design process is typically iterative, involving cycles of virtual compound design, computational evaluation of their properties (e.g., binding affinity, ADMET properties), and synthesis and experimental testing of the most promising candidates.

Advanced Research Methodologies and Analytical Techniques in the Study of 1 4 Fluoro 2 Methylphenyl Piperidin 4 One and Its Derivatives

Chromatographic Separation Techniques for Purification and Analysis of Research Samples

Chromatography is a cornerstone of chemical and pharmaceutical research, indispensable for the separation, identification, and purification of compounds. amazonaws.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool applied in all stages of drug discovery and development. amazonaws.com

Following the synthesis of 1-(4-fluoro-2-methylphenyl)piperidin-4-one or its analogues, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, byproducts, and other impurities. Preparative chromatography is employed to isolate the target compound in sufficient quantity and purity for subsequent biological testing and structural elucidation.

This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater sample loads. The goal is to achieve a high degree of purification, often exceeding 95-99%, which is critical for accurate in vitro and in vivo evaluation. Liquid chromatography methods are often designed to be scalable, allowing a method developed on an analytical scale to be adapted for preparative separation to isolate impurities or the main compound. sielc.com The selection of the stationary phase (e.g., silica (B1680970) gel, C18-bonded silica) and mobile phase is optimized to maximize the resolution between the target compound and its impurities.

Analytical High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of synthesized compounds and for quantitative analysis. amazonaws.com The development of a robust HPLC method is a critical step in the research process. For piperidone-containing structures, reverse-phase HPLC (RP-HPLC) is a commonly employed technique. nih.govresearchgate.net

Method development involves a systematic optimization of several parameters to achieve the desired separation with good resolution, peak shape, and a reasonable run time. amazonaws.com Key considerations include the physicochemical properties of the analyte, such as its polarity, solubility, and pKa. amazonaws.com A validated analytical method ensures that it provides consistent, reliable, and accurate data. amazonaws.com For instance, a validated RP-HPLC method for a piperidone analogue of curcumin (B1669340) was developed using a C18 column, demonstrating high accuracy, precision, and a low limit of quantification (LOQ) of 3.9 ng/mL. nih.govresearchgate.net

Table 1: Typical Parameters for Analytical RP-HPLC Method Development

| Parameter | Common Selection/Variable | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18, C8 | Separation based on hydrophobicity. C18 is a common starting point for many organic molecules. nih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water with modifiers (e.g., formic acid, phosphoric acid) | Elutes the compounds from the column. The ratio of organic solvent to water is adjusted to control retention time. sielc.com |

| Flow Rate | 0.5 - 2.0 mL/min | Affects analysis time, resolution, and backpressure. |

| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) | Monitors the column effluent and detects the analyte based on its light absorbance. |

| Column Temperature | Ambient to 40°C | Can influence viscosity of the mobile phase and selectivity of the separation. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column for analysis. |

Radioligand Binding Assays for Target Identification in Research Contexts

Radioligand binding assays are a powerful and sensitive tool used to determine the affinity of a test compound for a specific biological target, such as a receptor or enzyme. This technique is fundamental in pharmacology for characterizing the interaction between a ligand (like a derivative of this compound) and its putative receptor.

The assay involves incubating a radiolabeled ligand (a known high-affinity binder to the target) with a tissue homogenate, cell membrane preparation, or purified receptor in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for binding to the target. By measuring the amount of radioactivity bound to the receptor at different concentrations of the test compound, one can determine the compound's binding affinity, typically expressed as the inhibition constant (Ki).

In studies of related piperidine (B6355638) structures, in vitro radioligand competition binding assays have been successfully used to identify compounds with low nanomolar affinity for targets like the σ1 receptor. nih.gov These studies can also determine selectivity by testing the compound against other related receptor subtypes. nih.gov

Table 2: Example Data from a Radioligand Competition Binding Assay for a Piperidine Derivative

| Compound | Target Receptor | Binding Affinity (Ki in nM) |

|---|---|---|

| Derivative A | σ1 Receptor | 1.22 |

| Derivative B | σ1 Receptor | 1.85 |

| Derivative C | σ1 Receptor | 2.14 |

(Data is illustrative, based on findings for 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives targeting σ1 receptors as reported in scientific literature nih.gov)

Advanced Microscopic Techniques for Cellular Localization Studies

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Advanced microscopic techniques allow researchers to visualize the subcellular distribution of molecules with high resolution. While specific studies on this compound may not be published, the methodology is well-established for its derivatives.

To perform such studies, a derivative of the parent compound is typically modified by attaching a fluorescent tag or fluorophore. This fluorescently-labeled probe can then be introduced to living or fixed cells. Techniques like Super-Resolution Localization Microscopy (SRLM) can overcome the diffraction limit of light, enabling the visualization of subcellular structures and the localization of single fluorescent proteins with high precision. nih.gov This allows researchers to determine if the compound accumulates in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, providing valuable clues about its biological function and potential targets. nih.gov

Bioinformatic and Chemoinformatic Tools for Data Analysis and Predictive Modeling

In modern drug discovery research, computational tools are used to predict the properties of compounds, guide synthesis efforts, and interpret experimental data.

Target Prediction: Bioinformatic tools like SwissTargetPrediction can predict the most likely protein targets of a small molecule based on its structural similarity to a large database of known active compounds. mdpi.com This can help prioritize experimental assays for derivatives of this compound.

Molecular Docking: This chemoinformatic technique models the interaction between a ligand and the three-dimensional structure of a protein target. Docking studies can predict the preferred binding orientation of a compound within the active site of an enzyme or the binding pocket of a receptor. nih.gov This information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 1,4-disubstituted piperidine analogues, multilinear regression analysis showed that hydrophobic and solvent-accessible surface parameters were important factors in their binding affinity towards the σ1 receptor. nih.gov Such models can predict the activity of novel, unsynthesized compounds, thereby streamlining the discovery process.

Table 3: Application of Computational Tools in Compound Research

| Computational Tool | Application | Example Finding for Related Structures |

|---|---|---|

| Target Prediction Software | Identifies potential protein targets for a novel compound. mdpi.com | N/A (General Methodology) |

| Molecular Docking | Predicts the binding mode and orientation of a ligand in a protein's active site. nih.govmdpi.com | Plausible binding to the catalytic site of the SARS-CoV-2 main protease was established for certain 1,4,4-trisubstituted piperidines. nih.gov |

| QSAR Modeling | Correlates chemical structure features with biological activity to guide the design of new derivatives. nih.gov | Hydrophobic interactions were found to be a key driver for the binding of 1,4-disubstituted piperidines to the σ1 receptor. nih.gov |

In Vitro Assay Development for Biological Activity Screening

In vitro assays are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. They are the primary method for initial screening of compounds like this compound and its derivatives for biological activity.

Developing a relevant assay is key to identifying promising lead compounds. The choice of assay depends on the therapeutic area of interest. For example, if antiviral activity is being investigated, enzymatic assays using purified viral proteins (e.g., proteases, polymerases) can be employed. nih.gov In a study on 1,4,4-trisubstituted piperidines, compounds were tested for their ability to inhibit viral enzymes like the SARS-CoV-2 main protease (Mpro). nih.gov For other applications, cell-based assays can be used to measure effects on cell proliferation, inflammation, or oxidative stress. criver.comnih.gov

Table 4: Examples of In Vitro Assays for Screening Piperidine Derivatives

| Assay Type | Purpose | Endpoint Measured |

|---|---|---|

| Enzymatic Assay | To determine direct inhibition of a specific enzyme. | Decrease in enzyme activity (e.g., cleavage of a substrate). nih.gov |

| Antiviral Cell Culture Assay | To measure the ability of a compound to inhibit viral replication in host cells. | Reduction in viral load or cytopathic effect. nih.gov |

| Radical Scavenging Assay (e.g., DPPH) | To assess antioxidant potential. | Reduction in the concentration of a stable free radical. nih.gov |

| Cell Viability/Proliferation Assay | To screen for cytotoxic or cytostatic effects. | Changes in cell number or metabolic activity. criver.com |

| Anti-inflammatory Assay | To measure inhibition of inflammatory pathways in cells. | Reduction in the production of inflammatory mediators (e.g., nitric oxide, cytokines). nih.gov |

Future Directions and Unexplored Research Avenues for 1 4 Fluoro 2 Methylphenyl Piperidin 4 One

Expansion of the Synthetic Repertoire for Diversification

Future synthetic efforts should focus on creating a diverse library of analogs of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one to explore a wider range of chemical space and structure-activity relationships (SAR). The piperidin-4-one core is a versatile intermediate for various chemical transformations. nih.govsemanticscholar.org

Key areas for synthetic exploration include:

Modification of the Piperidine (B6355638) Ring: Introducing substituents at the C-2, C-3, C-5, and C-6 positions of the piperidine ring can significantly impact the molecule's conformation and biological activity. Stereoselective synthesis methods can be employed to control the stereochemistry of these new chiral centers, which is often crucial for target engagement. rdd.edu.iq

Bioisosteric Replacement: The fluoro and methyl groups on the phenyl ring can be replaced with other bioisosteres to fine-tune electronic properties, metabolic stability, and target interactions. For example, the fluorine atom could be replaced with a chlorine atom, a trifluoromethyl group, or a cyano group.

Novel Annulation Strategies: Recent advances in synthetic organic chemistry, such as rhodium-catalyzed annulation reactions, offer new ways to construct the piperidin-4-one skeleton with diverse substitution patterns. nih.gov Exploring such methods could lead to the discovery of novel analogs with unique pharmacological profiles.

| Synthetic Strategy | Potential Outcome |

| C-3/C-5 Alkylation/Arylation | Introduction of new chiral centers, modulation of lipophilicity. |

| Ketone Reduction and Esterification | Alteration of hydrogen bonding potential and polarity. |

| Phenyl Ring Bioisosteric Replacement | Fine-tuning of electronic properties and metabolic stability. |

| Spirocycle Formation at C-4 | Creation of rigid structures to probe target binding pockets. |

Identification of Novel Biological Targets and Pathways

While the broader class of piperidin-4-one derivatives has been associated with various biological activities, including anticancer, antiviral, and antimicrobial effects, the specific targets of this compound and its close analogs remain largely unexplored. nih.govresearchgate.net Future research should aim to identify and validate novel biological targets and the pathways they modulate.

Potential strategies for target identification include:

High-Throughput Screening: Screening a library of diversified analogs against a panel of disease-relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases, could reveal unexpected activities. researchgate.net

Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to pull down the protein targets that directly interact with the compound from cell lysates.

Phenotypic Screening: Observing the effects of the compounds on cellular phenotypes (e.g., cell viability, morphology, or signaling pathway activation) can provide clues about their mechanism of action and potential targets. This approach has been successful in identifying novel anti-tuberculosis agents with a piperidinol scaffold. nih.gov

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound can help to identify the cellular pathways that are affected.

Exploration of Polypharmacology and Multi-Target Ligand Design

The concept of "one drug, one target" is being increasingly replaced by the idea that drugs often interact with multiple targets, a phenomenon known as polypharmacology. This can lead to enhanced efficacy or unwanted side effects. Future research should explore the polypharmacological potential of this compound derivatives.

Approaches to investigate polypharmacology include:

Computational Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential off-target interactions.

Kinase Profiling: Screening compounds against a broad panel of kinases is a common strategy, as kinases are a large and druggable target class.

Designing Multi-Target Ligands: Based on an understanding of the SAR for different targets, it may be possible to rationally design single molecules that potently and selectively modulate two or more targets of interest for a synergistic therapeutic effect. For instance, designing a compound that inhibits both a key cancer-promoting kinase and a drug resistance pump could be a valuable strategy.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound and its derivatives, more sophisticated preclinical models are needed.

Future directions in preclinical modeling include:

3D Cell Culture Models: Spheroids and organoids more closely mimic the in vivo environment compared to traditional 2D cell cultures and can provide more relevant data on compound efficacy and toxicity.

Genetically Engineered Cell Lines: Using CRISPR-Cas9 and other gene-editing technologies, cell lines can be created that have specific genes knocked out or mutated to validate the role of a particular target in the compound's mechanism of action.

Zebrafish and Other Model Organisms: The use of small, transparent model organisms like zebrafish can allow for in vivo imaging of a compound's effects on development and disease processes in a whole-organism context.

Patient-Derived Xenografts (PDXs): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the properties of new molecules. researchgate.netnih.gov Integrating these computational approaches into the research pipeline for this compound can significantly accelerate the discovery of new drug candidates.

Applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data for piperidin-4-one derivatives to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new, virtual compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel chemical starting points that may not be conceived through traditional medicinal chemistry approaches. mdpi.com

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific target, prioritizing synthetic efforts. nih.gov

Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes to target molecules, saving time and resources.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of the next generation of innovative medicines.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Fluoro-2-methylphenyl)piperidin-4-one with high yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 4-fluoro-2-methylbenzyl bromide with piperidin-4-one under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. For optimized yields, microwave-assisted synthesis or flow chemistry can reduce reaction times and byproduct formation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Safety Data Sheets (SDS) for structurally similar piperidinones recommend:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the 4-fluoro-2-methylphenyl substituent influence the compound’s interaction with biological targets like ACE2 or ACK1?

Answer:

The fluorine atom enhances electronegativity, improving binding affinity to hydrophobic pockets in enzymes. For ACE2 (angiotensin-converting enzyme 2), the fluorophenyl group may mimic natural substrates, potentially modulating enzymatic activity in hypertension pathways . For ACK1 (activated CDC42-associated kinase 1), the methyl group at the 2-position likely enhances steric complementarity with the kinase’s active site, as seen in analogous inhibitors with nanomolar IC₅₀ values . Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can validate these interactions .

Advanced: What analytical techniques resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

Answer:

- Structural Validation: Single-crystal X-ray diffraction (SHELX suite) confirms molecular geometry and rules out polymorphic variations .

- Purity Assessment: High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) ensure batch consistency .

- Biological Replicates: Dose-response curves (3+ replicates) with standardized cell lines (e.g., HEK293 for ACE2) reduce variability .

- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

Answer:

- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability.

- LogP Optimization: Adjust lipophilicity via alkyl chain modifications (e.g., replacing methyl with ethyl) to improve blood-brain barrier penetration.

- In Silico Screening: Use Schrödinger’s QikProp to predict ADME properties and prioritize derivatives for synthesis .

- In Vivo Validation: Pharmacokinetic studies in rodent models (plasma half-life, Cₘₐₓ) guide further refinements .

Advanced: What intermolecular interactions govern the compound’s crystallographic packing, and how do they affect solubility?

Answer:

Hydrogen bonding (N–H⋯O=C) and π-π stacking between fluorophenyl rings dominate crystal packing. Graph set analysis (e.g., R₂²(8) motifs) reveals these interactions reduce solubility in polar solvents. Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) disrupts packing, enhancing aqueous solubility for in vivo applications .

Advanced: How do researchers validate target specificity to avoid off-target effects in kinase inhibition studies?

Answer:

- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases.

- CRISPR Knockout Models: Generate ACK1-knockout cell lines to confirm phenotype rescue upon compound treatment.

- Covalent Docking: Molecular dynamics simulations (AMBER/NAMD) identify irreversible binding modes, minimizing off-target interactions .

Advanced: What in vitro and in vivo models are recommended for evaluating antihypertensive efficacy?

Answer:

- In Vitro: ACE2 enzymatic assays (fluorogenic substrate Mca-YVADAPK(Dnp)) quantify inhibition kinetics .

- Ex Vivo: Isolated rat aortic ring assays measure vasodilation responses.

- In Vivo: Spontaneously hypertensive rats (SHR) treated orally (10–50 mg/kg) with telemetric blood pressure monitoring .

Advanced: How can NMR spectroscopy resolve stereochemical ambiguities in derivatives?

Answer:

- ¹H-¹³C HSQC: Assigns proton-carbon correlations to confirm substituent positions.

- NOESY: Detects through-space interactions (e.g., between piperidine H-3 and fluorophenyl protons) to determine relative configuration.

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA-3, validated with circular dichroism (CD) .

Advanced: What strategies mitigate toxicity concerns during preclinical development?

Answer:

- Ames Test: Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100.

- hERG Assay: Patch-clamp electrophysiology evaluates cardiac liability (IC₅₀ > 30 µM desired).

- Metabolite Identification: LC-MS/MS detects reactive intermediates; structural modifications (e.g., deuteration) block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.